Mdmb-pica is synthesized in laboratories and is not found naturally. It is typically derived from the modification of existing cannabinoid structures, particularly those resembling tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound has been identified in various illicit drug samples and has been associated with numerous cases of intoxication.
Mdmb-pica falls under the category of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids. These substances often interact with the cannabinoid receptors in the brain, primarily the cannabinoid receptor type 1 (CB1). The classification of Mdmb-pica as a synthetic cannabinoid places it in a group that is frequently monitored by law enforcement and health agencies due to its potential for abuse and adverse health effects.
The synthesis of Mdmb-pica involves several chemical reactions that modify precursor compounds to create the final product. Detailed methods for synthesizing Mdmb-pica include:
Recent studies have outlined the synthesis of multiple reference standards for Mdmb-pica and its metabolites, utilizing advanced analytical techniques such as high-resolution mass spectrometry and Fourier transform infrared spectroscopy to confirm structural integrity and purity .
The molecular formula for Mdmb-pica is C₁₅H₁₈FNO₃. Its structure features a complex arrangement that includes:
The molecular weight of Mdmb-pica is approximately 277.30 g/mol. The compound's structural characteristics have been elucidated using various spectroscopic methods, confirming its identity through comparisons with synthesized standards .
Mdmb-pica undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been validated for detecting Mdmb-pica and its metabolites in biological samples, enabling researchers to study its pharmacokinetics and pharmacodynamics effectively .
Mdmb-pica acts primarily as a potent agonist at the cannabinoid receptor type 1 (CB1). Upon binding to this receptor, it mimics the effects of natural cannabinoids, leading to psychoactive effects such as euphoria, altered perception, and potential adverse reactions like anxiety or paranoia.
In vitro studies indicate that Mdmb-pica exhibits high affinity for CB1 receptors (IC50 = 2 nM), suggesting strong psychoactive potential . Pharmacokinetic studies in animal models demonstrate a linear increase in plasma concentrations with dosage, correlating with observed behavioral effects such as hypothermia .
Relevant analyses using techniques like NMR and mass spectrometry confirm these physical properties while also providing insights into the compound's stability under various conditions .
Mdmb-pica has primarily been studied within toxicology and pharmacology contexts due to its implications for public health. Its applications include:
Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate emerged as a structural analog of earlier valinate/tert-leucinate synthetic cannabinoid receptor agonists like 5F-MDMB-PINACA, with intentional modification of the core heterocycle from indazole to indole. First synthesized and characterized pharmacologically in academic research settings in 2016, it demonstrated exceptional cannabinoid type 1 receptor affinity and potency [1] [7]. By 2017, it was identified in European herbal incense products [7], rapidly proliferating across global illicit markets. Its dominance in the United States synthetic cannabinoid landscape was evident by 2018-2019, where it became the most frequently identified synthetic cannabinoid in drug seizures and forensic casework [1] [7]. This trajectory reflects a deliberate industrial response to scheduling efforts:
Table 1: Key Molecular Characteristics of Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate
| Characteristic | Description | Significance |
|---|---|---|
| IUPAC Name | Methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | Standardized chemical identifier |
| Core Structure | Indole-3-carboxamide | Distinguishes from earlier indazole-based synthetic cannabinoid receptor agonists (e.g., 5F-MDMB-PINACA) |
| Head Group | l-tert-Leucinate (3,3-dimethylbutanoate) | Confers high affinity/potency at cannabinoid type 1 receptor; associated with superagonism [1] [4] |
| Tail Moiety | 5-Fluoropentyl | Common metabolic liability point; influences lipophilicity and pharmacokinetics |
| Molecular Formula | C₂₁H₂₉FN₂O₃ | |
| Molecular Weight | 376.47 g/mol |
Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate exhibited a distinct pattern of global dissemination and detection, becoming a major marker of synthetic cannabinoid exposure during its peak prevalence:
Table 2: Global Forensic Prevalence and Detection Metrics for Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate
| Region/Matrix | Key Findings | Primary Period | Source |
|---|---|---|---|
| United States (Seizures) | Most common synthetic cannabinoid in law enforcement seizures (2018-2020) | 2018-2020 | [1] [7] |
| Europe (Herbal Products) | First identified in seized "Spice-like" herbal incenses (2017) | 2017 | [7] |
| Germany (Autopsies) | Ranked 2nd (after 5F-ADB) among synthetic cannabinoid receptor agonists detected in fatalities (2014-2020) | 2014-2020 | [9] |
| China (Wastewater) | Quantified in wastewater from multiple major cities; one of the most prevalent synthetic cannabinoids detected | 2022 | [8] |
| Urine (Human) | Median parent concentration: 0.076 nanograms per milliliter; Metabolites M2/M9 dominant biomarkers | Contemporary studies | [6] |
| Hair (Human) | Sensitive detection of parent & metabolites (limits of quantification 1-5 picograms per milligram) | Contemporary studies | [5] |
The emergence and dominance of Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate illustrate how strategic structural diversification within synthetic cannabinoid classes poses significant challenges to public health systems and regulatory frameworks:
Table 3: Impact of Structural Moieties on Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate Pharmacology and Detection
| Structural Element | Variation Example | Impact on Pharmacology/Detection |
|---|---|---|
| Head Group | l-tert-Leucinate (Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate) | High affinity (Ki ~1.24 nanomolar), high potency (EC50 ~1.46 nanomolar), superagonism; interaction with TM2 residues [1] [4] |
| l-Valinate (e.g., 5F-MMB-PICA) | Lower affinity/potency than l-tert-leucinate analogues [1] | |
| Cumyl (e.g., 5F-CUMYL-PICA) | Moderate-high affinity/potency [1] | |
| Benzyl (e.g., 5F-SDB-006) | Low affinity/potency [1] | |
| Core Structure | Indole (Methyl 2-[[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate) | Key differentiator from scheduled indazole analogues; slightly lower metabolic stability than indazoles; high potency retained with optimal head/tail [7] |
| Indazole (e.g., 5F-MDMB-PINACA) | Often higher metabolic stability; subject to earlier scheduling controls | |
| Tail Moiety | 5-Fluoropentyl | Common metabolic site (hydroxylation, defluorination, oxidation); generates major biomarkers (hydroxy, carboxyl metabolites) [3] [5] [6] |
| Major Metabolite | 3,3-Dimethylbutanoic Acid Metabolite | Weak inverse agonist at cannabinoid type 1 receptor; primary biomarker in urine/hair; no significant psychoactivity [6] |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: